QSY21 succinimidyl ester(1+)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

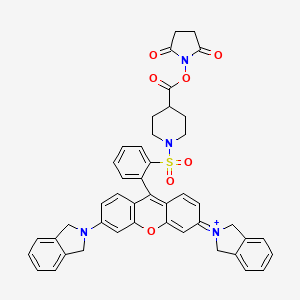

QSY21 succinimidyl ester(1+) is a cationic fluorescent dye derived from 9-phenylxanthene. It has a role as a fluorochrome. It is an iminium ion and a xanthene dye.

Wissenschaftliche Forschungsanwendungen

Fluorescence Resonance Energy Transfer (FRET)

QSY21 succinimidyl ester is extensively used in FRET applications due to its ability to quench fluorescence emitted by donor dyes. It operates effectively within a broad spectral range from 580 nm to 680 nm, making it compatible with various fluorescent labels such as Fluorescein and Alexa Fluor dyes .

Key Features:

- Acts as a nonfluorescent acceptor dye.

- Quenches fluorescence across multiple wavelengths, enhancing the sensitivity of detection methods.

Case Study:

In a study investigating the use of QSY21 conjugates for imaging tumor cells, researchers found that the incorporation of QSY21 significantly reduced background fluorescence, allowing for clearer visualization of target tumors over non-targeted tissues . This study showcased the effectiveness of QSY21 in improving the specificity and contrast in fluorescence imaging.

Bioconjugation

The reactive nature of the succinimidyl ester group allows QSY21 to label primary amines on proteins and oligonucleotides efficiently. This property is utilized for creating bioconjugates that can be employed in various assays and therapeutic applications.

Applications:

- Labeling proteins for tracking and quantification.

- Conjugating oligonucleotides for enhanced specificity in hybridization assays.

Data Table: Bioconjugation Applications

| Application Type | Description |

|---|---|

| Protein Labeling | Labels lysine residues on proteins for tracking in cellular studies |

| Oligonucleotide Conjugation | Enhances specificity in hybridization assays used in diagnostics |

| Molecular Probes | Creates quenched probes for imaging and diagnostics |

Amplification Assays

QSY21 has been utilized in amplification assays such as polymerase chain reaction (PCR) and other nucleic acid detection methods. Its role as a quencher helps improve signal-to-noise ratios, thereby enhancing assay sensitivity.

Key Findings:

In hybridization assays, the presence of QSY21 was shown to amplify detection signals while minimizing background noise, resulting in more accurate quantification of target nucleic acids .

Imaging Techniques

The compound's properties make it suitable for advanced imaging techniques, including microscopy and flow cytometry. By using QSY21 as a quencher, researchers can achieve better resolution in imaging studies involving multiple fluorescent markers.

Case Study:

A study demonstrated the effectiveness of QSY21-coated gold nanorods in enhancing the imaging capabilities of exosomes. The incorporation of QSY21 improved the sensitivity of detection methods used to analyze exosomal content .

Eigenschaften

Molekularformel |

C45H39N4O7S+ |

|---|---|

Molekulargewicht |

779.9 g/mol |

IUPAC-Name |

(2,5-dioxopyrrolidin-1-yl) 1-[2-[3-(1,3-dihydroisoindol-2-ium-2-ylidene)-6-(1,3-dihydroisoindol-2-yl)xanthen-9-yl]phenyl]sulfonylpiperidine-4-carboxylate |

InChI |

InChI=1S/C45H39N4O7S/c50-42-17-18-43(51)49(42)56-45(52)29-19-21-48(22-20-29)57(53,54)41-12-6-5-11-38(41)44-36-15-13-34(46-25-30-7-1-2-8-31(30)26-46)23-39(36)55-40-24-35(14-16-37(40)44)47-27-32-9-3-4-10-33(32)28-47/h1-16,23-24,29H,17-22,25-28H2/q+1 |

InChI-Schlüssel |

LCFGPDFLDYPBCY-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCC1C(=O)ON2C(=O)CCC2=O)S(=O)(=O)C3=CC=CC=C3C4=C5C=CC(=[N+]6CC7=CC=CC=C7C6)C=C5OC8=C4C=CC(=C8)N9CC1=CC=CC=C1C9 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.